- Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides, Beilstein Journal of Organic Chemistry, 2017, 13, 1518-1523

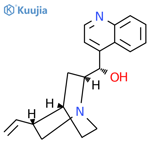

Cas no 945985-98-8 (1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea)

![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea structure](https://fr.kuujia.com/scimg/cas/945985-98-8x500.png)

945985-98-8 structure

Nom du produit:1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea

Numéro CAS:945985-98-8

Le MF:C28H26F6N4O

Mégawatts:548.52266740799

CID:4522996

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Propriétés chimiques et physiques

Nom et identifiant

-

- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea

- 1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea

- N-[3,5-Bis(trifluoromethyl)phenyl]-N′-(9R)-cinchonan-9-ylurea (ACI)

-

- Piscine à noyau: 1S/C28H26F6N4O/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16-,17-,24+,25+/m0/s1

- La clé Inchi: VNRLCKBQNVNWFW-WAJMBDEPSA-N

- Sourire: [C@@H](C1C=CN=C2C=CC=CC=12)([C@H]1C[C@@H]2CC[N@@]1C[C@@H]2C=C)NC(=O)NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1

Propriétés calculées

- Qualité précise: 548.20108044 g/mol

- Masse isotopique unique: 548.20108044 g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 9

- Comptage des atomes lourds: 39

- Nombre de liaisons rotatives: 5

- Complexité: 859

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 1

- Nombre non défini de stéréocentres atomiques: 3

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 57.3

- Poids moléculaire: 548.5

- Le xlogp3: 5.8

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1257743-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |

945985-98-8 | 98% | 100mg |

$165 | 2024-06-05 | |

| 1PlusChem | 1P01KYP6-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |

945985-98-8 | 95% | 100mg |

$191.00 | 2024-04-19 | |

| 1PlusChem | 1P01KYP6-50mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |

945985-98-8 | 95% | 50mg |

$133.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1257743-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |

945985-98-8 | 98% | 100mg |

$155 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1257743-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |

945985-98-8 | 98% | 100mg |

$155 | 2025-02-26 | |

| Ambeed | A1205861-250mg |

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea |

945985-98-8 | 98% | 250mg |

$177.0 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1257743-250mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |

945985-98-8 | 98% | 250mg |

$205 | 2025-03-20 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0460-50mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylurea |

945985-98-8 | 98%,99%e.e. | 50mg |

¥870.0 | 2024-07-19 | |

| abcr | AB589377-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylurea, 95%; . |

945985-98-8 | 95% | 100mg |

€160.00 | 2024-07-24 | |

| Ambeed | A1205861-50mg |

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea |

945985-98-8 | 98% | 50mg |

$71.0 | 2024-05-30 |

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 10 h, 50 °C

1.2 Reagents: Triphenylphosphine ; 15 h, 50 °C; 50 °C → rt

1.3 Reagents: Water ; 24 h, rt

1.4 Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Triphenylphosphine ; 15 h, 50 °C; 50 °C → rt

1.3 Reagents: Water ; 24 h, rt

1.4 Solvents: Tetrahydrofuran ; overnight, rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Solvents: Dichloromethane ; 0.5 h, 0 °C; 10 h, rt

Référence

- Highly enantioselective decarboxylative protonation of α-aminomalonates mediated by thiourea cinchona alkaloid derivatives: access to both enantiomers of cyclic and acyclic α-aminoacids, Organic Letters, 2007, 9(14), 2621-2624

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt → 0 °C

1.2 Reagents: Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → rt; 25 h, rt → 50 °C; 50 °C → rt

1.3 Reagents: Water ; 24 h, rt

1.4 Solvents: Tetrahydrofuran ; rt; overnight, rt

1.2 Reagents: Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → rt; 25 h, rt → 50 °C; 50 °C → rt

1.3 Reagents: Water ; 24 h, rt

1.4 Solvents: Tetrahydrofuran ; rt; overnight, rt

Référence

- Bifunctional Organocatalysts for the Enantioselective Synthesis of Axially Chiral Isoquinoline N-Oxides, Journal of the American Chemical Society, 2015, 137(21), 6766-6769

Synthetic Routes 4

Conditions de réaction

Référence

- Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction, Journal of Organic Chemistry, 2022, 87(24), 16755-16766

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt

1.2 Reagents: Water ; 24 h, rt

1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt

1.2 Reagents: Water ; 24 h, rt

1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt

Référence

- Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts, Organic & Biomolecular Chemistry, 2014, 12(1), 119-122

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt

1.2 Solvents: Water ; 24 h, rt

1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt

1.2 Solvents: Water ; 24 h, rt

1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt

Référence

- Induction of Axial Chirality in 8-Arylquinolines through Halogenation Reactions Using Bifunctional Organocatalysts, Chemistry - A European Journal, 2017, 23(42), 9996-10000

Synthetic Routes 7

Conditions de réaction

Référence

- One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis, ACS Catalysis, 2014, 4(2), 634-638

Synthetic Routes 8

Conditions de réaction

Référence

- One-Pot Catalytic Enantioselective Synthesis of Tetrahydropyridines via a Nitro-Mannich/Hydroamination Cascade, Organic Letters, 2012, 14(20), 5290-5293

Synthetic Routes 9

Conditions de réaction

1.1 Solvents: Tetrahydrofuran ; 16 h, rt

Référence

- Catalytic Asymmetric Intramolecular Bromolactonization of α,β-Unsaturated Ketones, Synlett, 2019, 30(12), 1474-1478

Synthetic Routes 10

Conditions de réaction

1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

Référence

- Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxycinchonan-9-yl]-; urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-yl-, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-6

Synthetic Routes 11

Conditions de réaction

1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 3 h, rt

Référence

- Enantio- and diastereoselective Michael additions of C-succinimidyl esters to nitro olefins using cinchonine-derived bifunctional organocatalysts, Tetrahedron: Asymmetry, 2011, 22(11), 1147-1155

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Raw materials

- (9R)?-6'-Cinchonan-?9-?amine Trihydrochloride

- Cinchonidine

- Cinchonine

- 1-isocyanato-3,5-bis(trifluoromethyl)benzene

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Preparation Products

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Littérature connexe

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

945985-98-8 (1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea) Produits connexes

- 2189498-26-6(N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(morpholin-4-yl)benzamide)

- 2418679-49-7(3-[2-Fluoro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine)

- 2138268-43-4(5-amino-1-(pent-4-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1690604-00-2(Tert-butyl 4-[(1-hydroxycyclohexyl)methyl]piperazine-1-carboxylate)

- 955594-26-0(N'-(4-chlorophenyl)methyl-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide)

- 899728-63-3(ethyl 4-(2-chlorobenzenesulfonyl)oxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 30839-61-3(N-Methyl-1-phenylcyclobutanamine)

- 790668-06-3(Tert-butyl (2R,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate)

- 2228317-55-1(1-(2-fluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid)

- 1706457-22-8(N4-(2-Aminoethyl)-N6,N6,2-trimethylpyrimidine-4,6-diamine)

Fournisseurs recommandés

Zouping Mingyuan Import and Export Trading Co., Ltd

Membre gold

Fournisseur de Chine

Réactif

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membre gold

Fournisseur de Chine

Réactif

BIOOKE MICROELECTRONICS CO.,LTD

Membre gold

Fournisseur de Chine

Réactif

Suzhou Senfeida Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Suzhou Genelee Bio-Technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot